molecular formula C12H22F2N2O2 B2848839 tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1334412-45-1

tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2848839
CAS No.: 1334412-45-1
M. Wt: 264.317
InChI Key: UQNNOMOYAFZTDY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and two fluorine atoms attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminoethyl side chain and the fluorine atoms. The tert-butyl group is then added to the carboxylate moiety. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like sodium bicarbonate (NaHCO3) and benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluorine atoms and the aminoethyl side chain can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

Uniqueness

Tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both the aminoethyl side chain and the difluorinated piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-9(4-6-15)12(13,14)8-16/h9H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNNOMOYAFZTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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